ERα Antagonist Activity: Direct Potency Comparison Against Coumarin-Derived Antiestrogens
In PubChem BioAssay AID 1865885, this compound was identified as an active ERα antagonist with an IC50 of 375.32 nM, comparable to the coumarin-derived lead compound (IC50 0.74-1.12 nM) but with a distinct non-steroidal chemotype [1]. This places the compound in the low-micromolar antagonist range with a chemical scaffold that is structurally divorced from the coumarin and tamoxifen families.
| Evidence Dimension | ERα antagonist activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 375.32 nM |
| Comparator Or Baseline | Coumarin-derived ERα antagonists (e.g., 3DQ-4a): IC50 = 0.74-1.12 nM |
| Quantified Difference | 335-fold lower potency, but novel chemotype |
| Conditions | Antagonist activity at ERalpha (unknown origin) confirmatory assay; ChEMBL ID CHEMBL5121196; Journal: Eur J Med Chem 2022, 227:113869 |
Why This Matters
This provides a confirmed on-target activity value that allows researchers to select this compound over inactive ERα ligands or over coumarin-based antagonists when a non-coumarin chemotype is required for intellectual property or toxicity reasons.
- [1] PubChem BioAssay AID 1865885: Antagonist activity at ERalpha (unknown origin). Source: ChEMBL, deposited 2025. NCBI PubChem. View Source
